

Interspecies Variation in Strombine Accumulation: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Strombine**

Cat. No.: **B152461**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of **strombine** accumulation across different marine invertebrate species, primarily focusing on bivalves and gastropods. **Strombine**, an opine, plays a significant role in anaerobic metabolism in these organisms. Understanding the variations in its accumulation can offer insights into metabolic adaptations to hypoxic environments and potentially inform drug development processes where metabolic modulation is relevant.

Quantitative Analysis of Strombine Accumulation

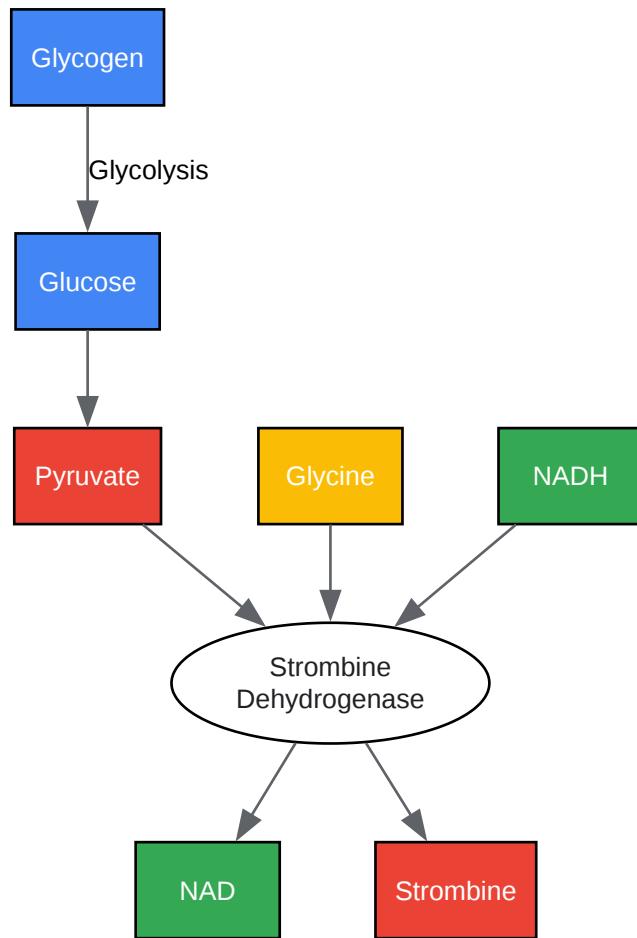
While extensive comparative data on **strombine** concentrations across a wide range of marine invertebrates remains an area of active research, this guide compiles available information to highlight interspecies variations. The primary enzyme responsible for **strombine** synthesis is **strombine** dehydrogenase (SDH), and its presence and activity levels are strong indicators of a species' capacity for **strombine** accumulation.

A study analyzing the presence of various dehydrogenases in 14 species of marine molluscs provides a foundational list of species likely to accumulate **strombine**. The following table summarizes the presence of **strombine** dehydrogenase (SDH) in the adductor muscle of several bivalve and gastropod species. The activity of this enzyme is a prerequisite for **strombine** synthesis.

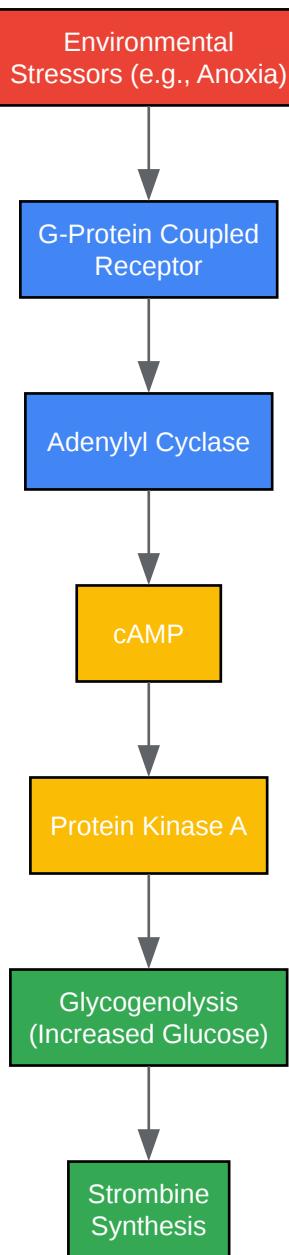
Species	Class	Strombine Dehydrogenase (SDH) in Adductor Muscle
<i>Mytilus edulis</i>	Bivalvia	Present
<i>Ostrea edulis</i>	Bivalvia	Present
<i>Crassostrea gigas</i>	Bivalvia	Present
<i>Mercenaria mercenaria</i>	Bivalvia	Present
<i>Chlamys opercularis</i>	Bivalvia	Present
<i>Ensis siliqua</i>	Bivalvia	Present
<i>Littorina littorea</i>	Gastropoda	Present
<i>Haliotis tuberculata</i>	Gastropoda	Present
<i>Patella vulgata</i>	Gastropoda	Present
<i>Gibbula cineraria</i>	Gastropoda	Present
<i>Nucella lapillus</i>	Gastropoda	Present
<i>Buccinum undatum</i>	Gastropoda	Present

Note: This table indicates the presence of the synthesizing enzyme. Actual **strombine** concentrations can vary based on environmental conditions and metabolic state.

Quantitative data from various studies, while not always presented in a directly comparative format, indicates that **strombine** concentrations can reach several μmol per gram of wet weight in the tissues of marine invertebrates, particularly in muscle tissues during periods of functional or environmental anoxia.

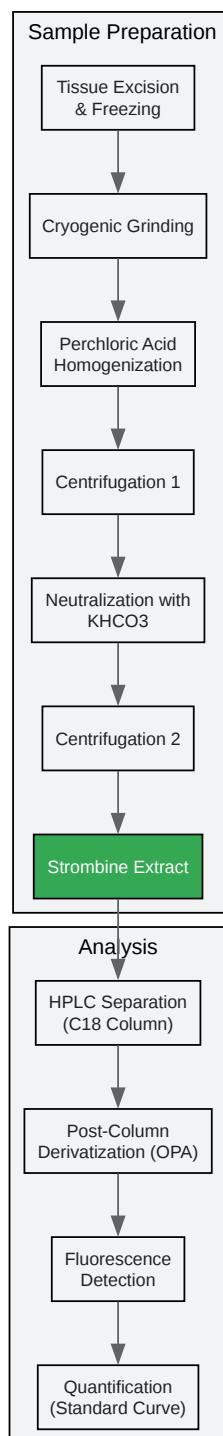

Signaling Pathways and Regulation

The accumulation of **strombine** is intricately linked to the regulation of anaerobic metabolism. While specific signaling pathways directly controlling **strombine** dehydrogenase gene expression and activity are not fully elucidated, broader metabolic regulatory pathways in molluscs offer valuable insights.


Anaerobic Metabolism Workflow

Strombine is synthesized as an end product of anaerobic glycolysis. This pathway allows for the regeneration of NAD⁺ from NADH, which is crucial for the continued operation of glycolysis and ATP production in the absence of oxygen.

Simplified Strombine Synthesis Pathway


Hypothesized cAMP Regulation of Strombine Synthesis

Potential Ecdysone Receptor Regulation of SDH Gene Expression

Experimental Workflow for Strombine Analysis

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Interspecies Variation in Strombine Accumulation: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b152461#interspecies-variation-in-strombine-accumulation\]](https://www.benchchem.com/product/b152461#interspecies-variation-in-strombine-accumulation)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com